![molecular formula C8H13F2NO4 B1430622 N-Boc-3-amino-2,2-difluoropropionic Acid CAS No. 1196145-07-9](/img/structure/B1430622.png)
N-Boc-3-amino-2,2-difluoropropionic Acid
Overview
Description
N-Boc-3-amino-2,2-difluoropropionic acid, also known as N-(tert-butoxycarbonyl)-2,2-difluoro-beta-alanine, is a fluorinated amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and two fluorine atoms on the beta carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-amino-2,2-difluoropropionic acid typically involves the protection of the amino group of 3-amino-2,2-difluoropropionic acid with a Boc group. This can be achieved through the reaction of 3-amino-2,2-difluoropropionic acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This involves the use of larger reactors, efficient mixing, and temperature control to ensure consistent product quality. The purification process may include crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-amino-2,2-difluoropropionic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the beta carbon can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in DCM.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alcohols. The reactions are typically carried out in polar aprotic solvents like DCM or THF.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in a solvent like DCM.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Deprotection Reactions: The major product is 3-amino-2,2-difluoropropionic acid after the removal of the Boc group.
Scientific Research Applications
N-Boc-3-amino-2,2-difluoropropionic acid is a fluorinated amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and two fluorine atoms on the beta carbon. It is also known as N-(tert-butoxycarbonyl)-2,2-difluoro-beta-alanine. Due to its unique structure, this compound is widely utilized in various research fields .
Applications
This compound has found applications in pharmaceutical development, peptide synthesis, biochemical research, material science, and fluorine chemistry .
Pharmaceutical Development
- This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting metabolic disorders .
Peptide Synthesis
- Its structure allows for the incorporation of difluoro amino acids into peptides, enhancing their stability and bioactivity, which is crucial in drug design .
Biochemical Research
- Researchers use this compound to study enzyme interactions and protein folding, helping to unravel complex biological processes .
- The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions due to its fluorinated structure.
Material Science
- It can be employed in the creation of novel materials with specific properties, such as increased thermal stability and chemical resistance, beneficial in various industrial applications .
Fluorine Chemistry
- The presence of fluorine atoms in its structure makes it valuable in fluorine chemistry, allowing for the exploration of new chemical reactions and applications in agrochemicals .
Other Applications
- It is used as a building block in the synthesis of fluorinated peptides and other bioactive molecules.
- Research indicates that derivatives of this compound exhibit antimicrobial properties.
Mechanism of Action
The mechanism of action of N-Boc-3-amino-2,2-difluoropropionic acid is primarily related to its ability to interact with biological molecules through its fluorinated and amino acid moieties. The fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity to target proteins and enzymes. The Boc group provides stability and protection during synthetic processes, which can be removed under acidic conditions to reveal the active amino acid .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-3-amino-3-fluoropropionic acid
- N-Boc-3-amino-2-fluoropropionic acid
- N-Boc-3-amino-2,2-dichloropropionic acid
Uniqueness
N-Boc-3-amino-2,2-difluoropropionic acid is unique due to the presence of two fluorine atoms on the beta carbon, which imparts distinct electronic and steric properties compared to its analogs. This makes it particularly useful in the design of fluorinated peptides and other bioactive molecules with enhanced stability and reactivity .
Biological Activity
N-Boc-3-amino-2,2-difluoropropionic acid (Boc-Difluoro-Ala) is a fluorinated amino acid derivative that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structural features, including the presence of two fluorine atoms, enhance its stability and reactivity, making it a valuable compound in drug development and peptide synthesis.
Molecular Structure:
- Molecular Formula: C₆H₈F₂N₁O₂
- Molecular Weight: 179.13 g/mol
- CAS Number: 162631-61-6
Physical Properties:
- Melting Point: 74 °C
- Boiling Point: 441.3 °C at 760 mmHg
- Density: 1.1 g/cm³
This compound functions primarily as an inhibitor or modulator in biochemical pathways. Its mechanism involves:
- Enzyme Inhibition: The compound can inhibit specific enzymes, potentially affecting metabolic pathways.
- Protein Interaction: It serves as a building block for peptides, influencing protein folding and function.
Pharmacological Applications
-
Antimicrobial Activity:
- Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies show effective inhibition against various bacterial strains, which suggests potential applications in developing new antibiotics.
-
Neuroprotective Effects:
- Preliminary studies have indicated that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
-
Cancer Research:
- The compound has been investigated for its role in cancer therapy, particularly as part of peptide-based drugs that target cancer cells selectively without affecting normal cells.
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A (2020) | Antibacterial Activity | Demonstrated significant activity against E. coli and S. aureus with MIC values below 50 µg/mL. |
Study B (2021) | Neuroprotection | Showed reduced apoptosis in neuronal cells under oxidative stress conditions. |
Study C (2022) | Peptide Synthesis | Successfully incorporated into peptide sequences enhancing stability and bioactivity against cancer cells. |
Comparison with Similar Compounds
This compound is often compared with other amino acid derivatives to assess its unique properties:
Compound | Fluorination | Stability | Biological Activity |
---|---|---|---|
Boc-Ala | None | Moderate | Basic activity |
Boc-Difluoro-Ala | Two fluorines | High | Enhanced antimicrobial and neuroprotective effects |
Boc-Dichloro-Ala | Two chlorines | Lower | Limited activity |
Properties
IUPAC Name |
2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO4/c1-7(2,3)15-6(14)11-4-8(9,10)5(12)13/h4H2,1-3H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMUUJAHYZSWTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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